
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a synthetic organic compound It features a pyrrolidine ring attached to an ethanone backbone, which is further connected to a trichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Trichlorophenoxy Group: The trichlorophenoxy group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification steps to ensure high product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The trichlorophenoxy group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Less chlorinated phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone: Lacks one chlorine atom compared to the target compound.
1-(Pyrrolidin-1-yl)-2-(2,4,6-tribromophenoxy)ethanone: Bromine atoms instead of chlorine.
1-(Morpholin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone: Morpholine ring instead of pyrrolidine.
Uniqueness
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
112283-42-8 |
|---|---|
Formule moléculaire |
C12H12Cl3NO2 |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
Clé InChI |
VJUITCKRHBLHQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



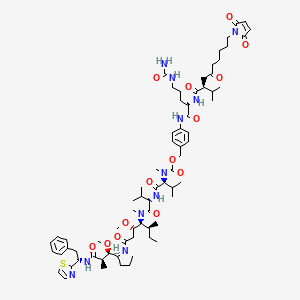
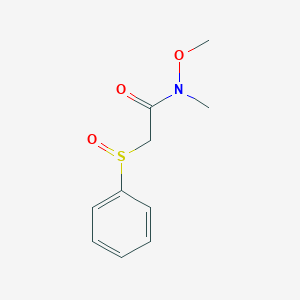


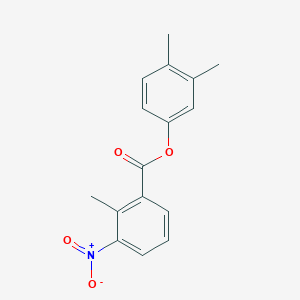
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)

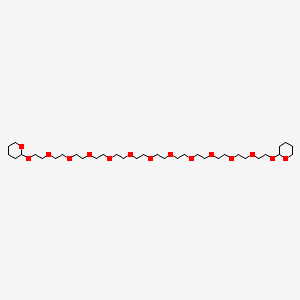

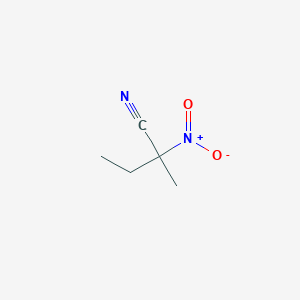


![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
